molecular formula C12H19NO3 B2902447 Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1640998-93-1

Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B2902447
CAS No.: 1640998-93-1
M. Wt: 225.288
InChI Key: SQQGAVDECKFJMV-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . This compound belongs to the class of bicyclic compounds and is characterized by its unique structure, which includes a tert-butyl group, a formyl group, and an azabicyclo[3.1.1]heptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the cyclization of a suitable precursor, such as a diaminobutane derivative, followed by formylation and esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool for probing biological processes.

Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. Its derivatives could be developed as drugs for various diseases, including cancer and neurological disorders.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications, from pharmaceuticals to advanced materials.

Comparison with Similar Compounds

  • Tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: This compound is structurally similar but differs in the position of the formyl group.

  • Other Bicyclic Compounds: Various other bicyclic compounds with similar functional groups may share some properties with tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, but their specific applications and reactivity may differ.

Uniqueness: Tert-butyl 1-formyl-3-azabicyclo[31

Properties

IUPAC Name

tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-12(5-9,7-13)8-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQGAVDECKFJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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